Sanguisorbigenin

Übersicht

Beschreibung

Sanguisorbigenin is a natural polyphenolic compound found in various plant species, particularly within the genus Sanguisorba (family: Rosaceae). This genus comprises nearly 148 species distributed widely across temperate and subtropical regions of the Northern Hemisphere. Among these, Sanguisorba officinalis L. (commonly known as S. officinalis ) has been traditionally used in Chinese medicine as a hemostatic and scald-treating remedy. Additionally, S. minor Scop. (a related species) is an edible wild plant commonly included in Mediterranean diets, where its young shoots and leaves are consumed as salad .

Chemical Constituents and Synthesis Analysis

To date, more than 270 compounds have been isolated and identified from various species within the genus Sanguisorba . Among these, Sanguisorbigenin stands out as a significant bioactive constituent. Researchers have conducted in vivo and in vitro experiments to reveal the active components and effective monomers of S. officinalis and S. minor . These studies have contributed to our understanding of the chemical diversity within this genus .

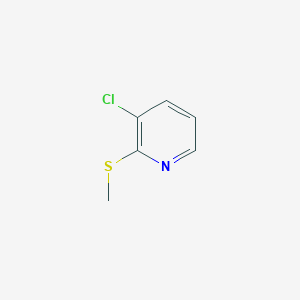

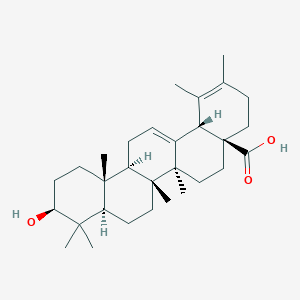

Molecular Structure Analysis

The molecular structure of Sanguisorbigenin consists of a polyphenolic framework. It is characterized by multiple hydroxyl groups and aromatic rings. A detailed depiction of its chemical structure would involve elucidating the positions of these functional groups and their interactions within the molecule. Further exploration of its stereochemistry and conformational aspects is essential for a comprehensive understanding .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Sanguisorbigenin (SGB) from Sanguisorba officinalis L. demonstrates significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It enhances the effectiveness of β-lactam antibiotics and reduces the expression of resistance-related genes, indicating its potential as a natural antibacterial agent (Wang et al., 2020).

Anti-inflammatory Effects

Sanguisorba officinalis, containing SGB, exhibits anti-inflammatory effects. Studies show that its ethanol extract suppresses the production of inflammatory mediators such as nitric oxide and prostaglandin E2, as well as the activation of NF-κB and AP-1 signaling cascades, highlighting its therapeutic potential in inflammatory conditions (Yu et al., 2011).

Neuroprotective and Hepatoprotective Effects

Research on Sanguisorba minor extract (SME) indicates its effectiveness in attenuating brain and liver injury in aging rats. It appears to act through the Nrf2-HO-1 pathway, providing evidence of its neuroprotective and hepatoprotective properties (Mirzavi et al., 2022).

Synergy with Conventional Antibiotics

Studies demonstrate that SGB enhances the efficacy of conventional antibiotics against MRSA. This synergy is attributed to its ability to inhibit biofilm formation and alter cell membrane permeability, suggesting its utility as an antibiotic adjuvant (Wang et al., 2022).

Immunomodulatory Activities

Polysaccharides from the roots of Sanguisorba officinalis show immunomodulatory activities. They stimulate the production of nitric oxide and tumor necrosis factor-α (TNF-α) and display antioxidant activities, supporting their potential use in cancer treatment (Zhang et al., 2012).

Anti-inflammatory Effects on Skin

An ethanol extract of Sanguisorba officinalis L. roots shows anti-inflammatory effects on skin, reducing the production of pro-inflammatory chemokines in human keratinocytes. This suggests its potential use in treating inflammatory skin diseases (Yang et al., 2015).

Antioxidant and Wound Healing Properties

A polysaccharide from Sanguisorba officinalis L. demonstrates significant wound-healing efficacy, particularly in burn wounds. Its mechanism may involve promoting collagen synthesis and angiogenesis, highlighting its therapeutic potential in wound management (Zhang et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-3H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,21-24,31H,9-17H2,1-7H3,(H,32,33)/t21-,22+,23-,24-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJOHXSLBNLQHF-OXLNSTONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1)C(=O)O)C)C)(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H]2C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1)C(=O)O)C)C)(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901269517 | |

| Record name | (3β)-3-Hydroxyursa-12,19-dien-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sanguisorbigenin | |

CAS RN |

6812-98-2 | |

| Record name | (3β)-3-Hydroxyursa-12,19-dien-28-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6812-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β)-3-Hydroxyursa-12,19-dien-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

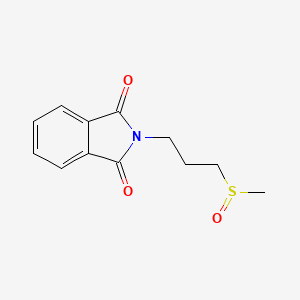

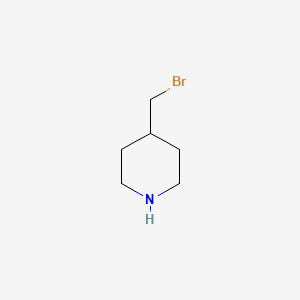

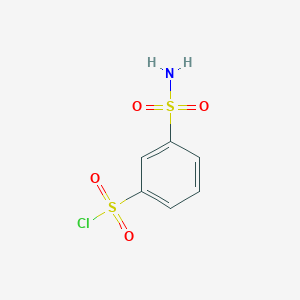

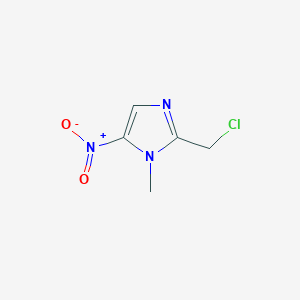

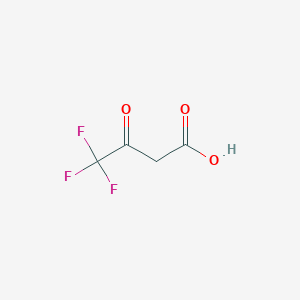

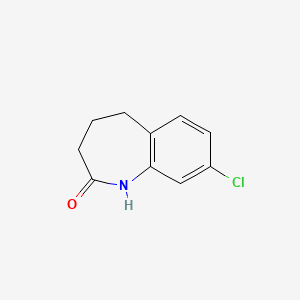

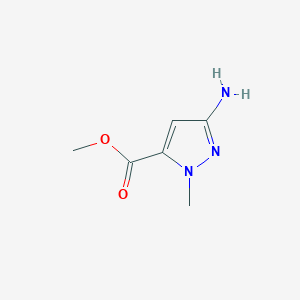

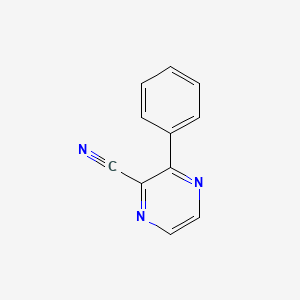

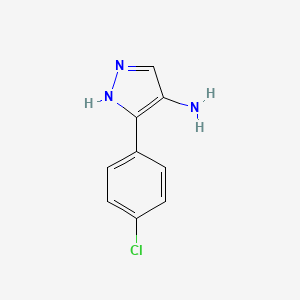

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-7-methoxybenzo[b]thiophene](/img/structure/B1600639.png)

![Methyl imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1600644.png)

![[4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1600648.png)

![3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1600652.png)